![molecular formula C10H11BN2O2 B1403882 [3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid CAS No. 1487353-35-4](/img/structure/B1403882.png)
[3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid
Übersicht
Beschreibung
“[3-(1-Methyl-1H-pyrazol-5-yl)phenyl]boronic acid” is a chemical compound with the empirical formula C10H11BN2O2 and a molecular weight of 202.02 . It is a solid in form .
Molecular Structure Analysis
The molecular structure of “[3-(1-Methyl-1H-pyrazol-5-yl)phenyl]boronic acid” can be represented by the SMILES stringCn1nccc1-c2cccc(c2)B(O)O . The InChI representation is 1S/C10H11BN2O2/c1-13-10(5-6-12-13)8-3-2-4-9(7-8)11(14)15/h2-7,14-15H,1H3 . Chemical Reactions Analysis
While specific chemical reactions involving “[3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid” are not available, it’s known that pyrazole derivatives have been involved in a wide range of chemical reactions .Physical And Chemical Properties Analysis
“[3-(1-Methyl-1H-pyrazol-5-yl)phenyl]boronic acid” is a solid compound . Its empirical formula is C10H11BN2O2 and it has a molecular weight of 202.02 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis of Pyrazole Derivatives : Pyrazole derivatives, including those similar to [3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid, are synthesized for their biological significance. A method for synthesizing pinacol 1-methyl-1H-pyrazole-5-boronate, a related compound, involved methylation and condensation processes (Zhang Yu-jua, 2013).
Structural Analysis via NMR Spectroscopy : The structural properties of phenyl boronic acids, which include compounds similar to [3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid, can be analyzed using NMR spectroscopy to understand their acidity and reactivity (Stephanie A. Valenzuela et al., 2022).
Applications in Organic Chemistry and Catalysis
Biomimetic CO2 Hydration Activity : Boronic acids, including derivatives of [3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid, demonstrate biomimetic CO2 hydration activities. These activities were explored using density functional theory calculations, indicating potential applications in carbon capture technologies (M. Verma et al., 2021).
Use in Suzuki–Miyaura Cross-Coupling Reactions : Pyrazole-based ligands, related to [3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid, are used to stabilize metal complexes in cross-coupling reactions. This study demonstrates their role in fine-tuning the properties of metal complexes used in organic synthesis (Edward Ocansey et al., 2018).
Biochemical and Environmental Applications
Fluorescence Recognition in Biological Systems : A boronic acid derivative, similar in structure to [3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid, was developed as a "on-off-on" relay fluorescence probe for detecting ions like Fe3+ and F- in living cells. This indicates its potential application in medical diagnostics and environmental monitoring (M. Selvaraj et al., 2019).
Binding with Carbohydrates for Medical Diagnostics : Phenyl boronic acids, including derivatives of [3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid, can bind with carbohydrates, a characteristic useful in medical diagnostics and biochemistry studies. The study of their binding and acidity is critical for their application in these fields (Stephanie A. Valenzuela et al., 2022).
Safety And Hazards
Eigenschaften
IUPAC Name |
[3-(2-methylpyrazol-3-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BN2O2/c1-13-10(5-6-12-13)8-3-2-4-9(7-8)11(14)15/h2-7,14-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISQEUJMQDFZKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CC=NN2C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Phenyl-2-oxa-spiro[3.3]heptane-6-carbonitrile](/img/structure/B1403799.png)
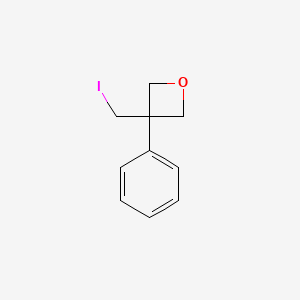
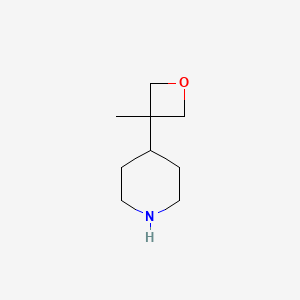
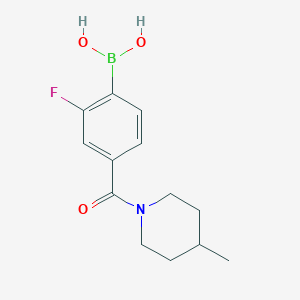

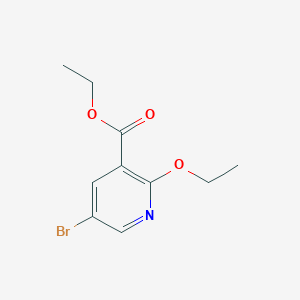
![Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid 3-ethyl ester](/img/structure/B1403806.png)
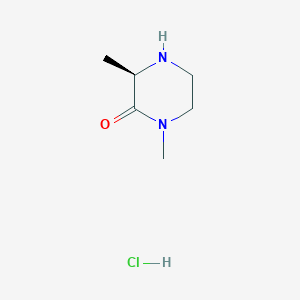
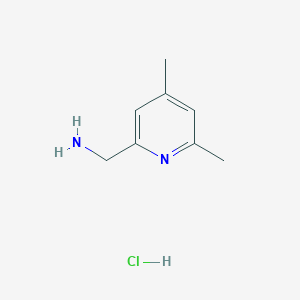
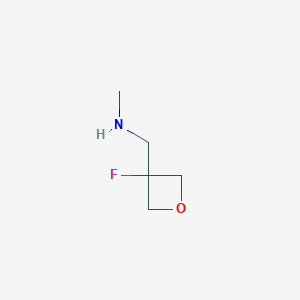
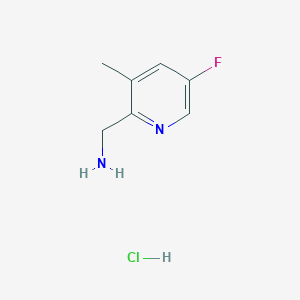
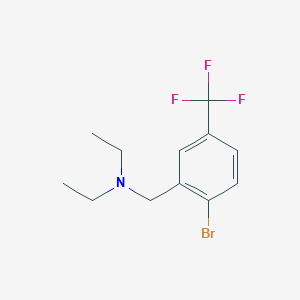
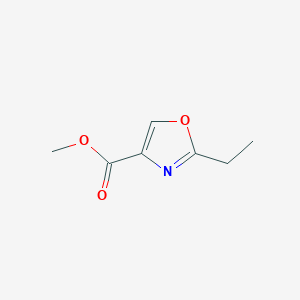
![endo-3-Aminomethyl-3-hydroxy-8-Boc-8-azabicyclo[3.2.1]octane](/img/structure/B1403819.png)